molecular formula C7H11F2N B15230276 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B15230276
M. Wt: 147.17 g/mol
InChI Key: MRRJNXMDOXBSNV-UHFFFAOYSA-N
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Description

7,7-Difluoro-6-methyl-3-azabicyclo[410]heptane is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and a methyl group attached to a nitrogen-containing bicyclic ring

Preparation Methods

The synthesis of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts or reagents tailored to the desired transformation.

Scientific Research Applications

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane has found applications in various scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to the inhibition or modulation of target activity. The pathways involved may include signal transduction, metabolic processes, or neurotransmitter regulation, depending on the specific application.

Comparison with Similar Compounds

When compared to similar compounds, 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane stands out due to its unique structural features and chemical properties. Similar compounds include:

    7,7-Difluoro-3-azabicyclo[4.1.0]heptane: Lacks the methyl group, resulting in different reactivity and applications.

    6-Methyl-3-azabicyclo[4.1.0]heptane: Does not contain fluorine atoms, leading to reduced binding affinity and selectivity in biological systems.

    7-Fluoro-6-methyl-3-azabicyclo[4.1.0]heptane: Contains only one fluorine atom, affecting its chemical and biological properties.

The presence of both fluorine atoms and the methyl group in this compound contributes to its distinctiveness and enhances its potential for various applications.

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H11F2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3

InChI Key

MRRJNXMDOXBSNV-UHFFFAOYSA-N

Canonical SMILES

CC12CCNCC1C2(F)F

Origin of Product

United States

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